N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring
Properties
Molecular Formula |
C15H20F3N3O |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)11-1-5-19-14(9-11)20-12-2-6-21(10-12)13-3-7-22-8-4-13/h1,5,9,12-13H,2-4,6-8,10H2,(H,19,20) |
InChI Key |
DOTSQOAQOWWZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=NC=CC(=C2)C(F)(F)F)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Trifluoromethyl-substituted pyridines: These compounds share the trifluoromethyl group and may have similar chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
